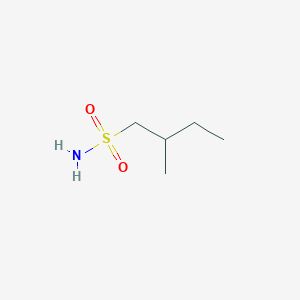
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 2225147-37-3 . It has a molecular weight of 197.19 and is typically in the form of a powder . The IUPAC name for this compound is 2-methoxy-5-(methoxymethyl)nicotinic acid .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is 1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction
Research into the electroreduction of substituents on a pyridine ring, including carboxyl and methoxycarbonyl groups, offers insights into the reduction potentials and efficiencies for various substituted pyridines. The study suggests potential applications in synthetic chemistry, particularly in the electrochemical reduction processes of pyridine derivatives, which could be relevant for compounds similar to 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid (Nonaka et al., 1981).
Asymmetric Alkylation
The use of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries in the asymmetric alkylation of carboxyamides demonstrates the potential for synthesizing enantioselective compounds. This methodology could be applied to the asymmetric alkylation of derivatives of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, contributing to the synthesis of stereochemically complex molecules (Kawanami et al., 1984).
Decarboxylative Coupling
The Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes to produce substituted pyridines underscores the utility of carboxylic acids as traceless activating groups. This approach could be relevant for the synthesis of pyridine derivatives starting from 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, facilitating regioselective synthesis of pyridine compounds (Neely & Rovis, 2014).
Antimicrobial Activity of Pyridine Derivatives
The synthesis and evaluation of antimicrobial activity of new pyridine derivatives highlight the potential biomedical applications of pyridine compounds. While not directly related to 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, this research indicates the broader relevance of pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).
Photophysical Properties of Pyridine Derivatives
Studies on the photophysical properties of lanthanide-based coordination polymers assembled from pyridine derivatives suggest applications in materials science, particularly in the development of luminescent materials. The incorporation of pyridine moieties into coordination polymers, similar to how 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid might be utilized, can lead to materials with unique optical properties (Sivakumar et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLLQZWTWJNHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2989029.png)

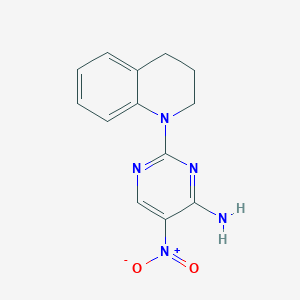
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)
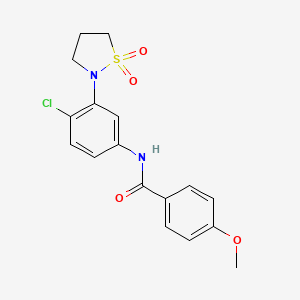
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)
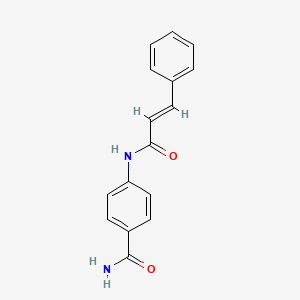
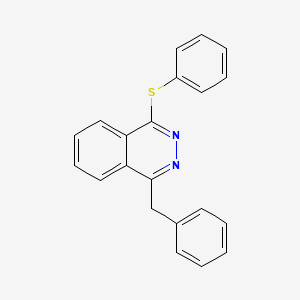
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)



